molecular formula C16H10Cl2N2O3 B2739550 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 315246-08-3

2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile

Cat. No.: B2739550
CAS No.: 315246-08-3
M. Wt: 349.17
InChI Key: PQIKMQNXVDWROI-UHFFFAOYSA-N
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Description

2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile (: 315246-08-3) is a chemical compound with the molecular formula C16H10Cl2N2O3 and a molecular weight of 349.17 g/mol . It belongs to a class of fused heterocycles known as pyrano[3,2-c]pyran derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . These structural motifs are commonly found in alkaloids and are the subject of research in anticancer drug discovery. Compounds based on the pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone scaffolds, which are closely related to this product, have demonstrated promising biological profiles in scientific studies. Research indicates that such library members can exhibit potent antiproliferative activity, inducing apoptosis and G2/M phase cell cycle arrest in human cancer cell lines . Mechanistic studies on these analogous compounds reveal that their activity is associated with the inhibition of in vitro tubulin polymerization, a validated target for clinically used anticancer agents . The presence of the 3,4-dichlorophenyl substituent in this specific compound may contribute to its overall physicochemical properties and interaction with biological targets. This product is intended for research purposes, such as hit identification in high-throughput screening, structure-activity relationship (SAR) studies, and the development of novel therapeutic leads in oncology. It is supplied For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c1-7-4-12-14(16(21)22-7)13(9(6-19)15(20)23-12)8-2-3-10(17)11(18)5-8/h2-5,13H,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIKMQNXVDWROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)Cl)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The formation of the pyrano[3,2-c]pyran scaffold typically follows a Michael addition-cyclization sequence. A benzylidene malononitrile intermediate reacts with a dihydrothiophenone or dihydropyranone derivative, facilitated by a base such as triethylamine (Fig. 1). For the 3,4-dichlorophenyl variant, 3,4-dichlorobenzaldehyde condenses with malononitrile to form the requisite benzylidene malononitrile, which subsequently reacts with 7-methyl-5-oxo-4H-pyran-3-carbonitrile under refluxing ethanol.

$$
\text{Benzaldehyde} + \text{Malononitrile} \xrightarrow{\text{Base}} \text{Benzylidene Malononitrile} \xrightarrow{\text{Dihydropyranone}} \text{Pyrano-Pyran Carbonitrile}
$$

Stepwise Preparation Methods

Synthesis of 2-(3,4-Dichlorobenzylidene)Malononitrile

The first step involves Knoevenagel condensation between 3,4-dichlorobenzaldehyde and malononitrile in ethanol, catalyzed by piperidine or ammonium acetate. This exothermic reaction proceeds at 60–80°C for 2–4 hours, yielding the benzylidene intermediate as a yellow precipitate (Yield: 85–92%).

Key Parameters

  • Molar Ratio : 1:1.2 (aldehyde:malononitrile)
  • Catalyst : Piperidine (5 mol%)
  • Solvent : Ethanol (anhydrous)
  • Workup : Filtration and washing with cold ethanol.

Cyclocondensation with Dihydrothiophenone or Dihydropyranone Derivatives

The benzylidene malononitrile reacts with 7-methyl-dihydrothiophen-3(2H)-one 1,1-dioxide or analogous dihydropyranones under basic conditions. Triethylamine (10 mol%) in refluxing ethanol (8–12 hours) drives the reaction to completion, forming the pyrano-pyran core.

Experimental Protocol

  • Combine 2-(3,4-dichlorobenzylidene)malononitrile (1 mmol) and 7-methyl-dihydrothiophen-3(2H)-one 1,1-dioxide (1 mmol) in ethanol.
  • Add triethylamine (0.1 mmol) and reflux at 80°C.
  • Monitor via TLC (eluent: ethyl acetate/hexane 3:7).
  • Cool and filter to isolate the product (Yield: 70–78%).

Optimization Strategies

Solvent and Catalyst Screening

Ethanol and methanol are preferred for solubility and environmental safety, while triethylamine outperforms weaker bases (e.g., NaHCO₃) in promoting cyclization. Ionic liquids or microwave-assisted synthesis may enhance reaction rates but require further validation for this compound.

Substituent Effects

The 3,4-dichlorophenyl group’s electron-withdrawing nature slows nucleophilic attack, necessitating prolonged reflux (12–16 hours) compared to monosubstituted analogs (8 hours).

Structural Characterization and Analytical Data

Post-synthesis, the compound is characterized via:

  • X-ray Crystallography : Confirms the envelope conformation of the pyran ring and planar thiophene ring.
  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆) : δ 7.45–7.62 (m, 3H, Ar–H), 6.89 (s, 2H, NH₂), 4.12 (s, 1H, pyran-H), 2.31 (s, 3H, CH₃).
    • ¹³C NMR : δ 178.9 (C=O), 162.3 (CN), 115–135 (Ar–C).
  • IR Spectroscopy : Peaks at 2190 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), and 1540 cm⁻¹ (C–Cl).

Comparative Analysis of Analogous Compounds

Compound Reactants Catalyst Solvent Yield (%) Reference
2-Amino-4-(2,3-dichlorophenyl)-... 2,3-Dichlorobenzaldehyde Triethylamine Ethanol 75
2-Amino-4-(2,4-dichlorophenyl)-... 2,4-Dichlorobenzaldehyde Piperidine Methanol 82
2-Amino-4-(4-chlorophenyl)-... 4-Chlorobenzaldehyde NH₄OAc Ethanol 88

The target compound’s synthesis is expected to align with these yields (70–75%) given steric hindrance from the 3,4-dichloro substituent.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that derivatives of pyrano compounds exhibit significant anticancer activities. The following table summarizes key findings regarding the anticancer properties of this compound:

Cell LineIC50 (μM)Mechanism of Action
Melanoma (518 A2)0.15Microtubule disruption
Colon (HCT116)0.04Centrosome declustering
Endothelial (EA.hy926)0.4Antiangiogenic effects

The compound's mechanism of action involves disrupting microtubule polymerization, leading to apoptosis in cancer cells and causing centrosome declustering during cell division, which contributes to genomic instability. Additionally, it exhibits antiangiogenic effects by inhibiting endothelial cell proliferation and migration, thereby reducing new blood vessel formation necessary for tumor growth.

Case Studies on Anticancer Activity

  • Study on Derivatives : A series of derivatives were synthesized and tested for their antiproliferative activities against various human tumor cell lines. The results indicated that specific substitutions on the phenyl ring significantly influenced potency and selectivity.
  • Mechanistic Insights : Research has highlighted how structural modifications can enhance anticancer activity while minimizing toxicity, suggesting a pathway for developing more effective therapeutic agents based on this compound.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. Preliminary assays suggest that it can inhibit lipoxygenase enzymes critical in inflammatory processes. However, detailed quantitative data comparing its efficacy with established anti-inflammatory agents remains limited.

Summary of Applications

The compound 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile shows promise in several key areas:

  • Anticancer Research : Demonstrated efficacy against various tumor cell lines with mechanisms that target cellular structures critical for cancer cell survival.
  • Anti-inflammatory Research : Potential to inhibit inflammatory pathways through lipoxygenase inhibition, although further studies are needed for comprehensive understanding.

Mechanism of Action

The mechanism by which 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • Melting point and spectral NMR (DMSO-d6) δ 7.39–7.11 (m, 6H), IR ν (CN) ~2191 cm⁻¹ .
  • 2-Amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile: Positional isomerism (2,3-dichloro vs.

Electron-Donating Substituents

  • Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (3y): The 4-methoxyphenyl group enhances solubility due to polarity, with a lower melting point (180–182°C) compared to halogenated analogs . Yield: 56%, reflecting challenges in introducing bulky ester groups .

Heterocyclic Core Modifications

Pyrano[3,2-c]pyridine vs. Pyrano[3,2-c]pyran

  • Antiproliferative activity noted in analogs, suggesting biological relevance of the dichlorophenyl-pyridine scaffold .

Chromene-Fused Derivatives

  • 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile (4a): Chromene fusion extends conjugation, leading to a higher melting point (256–257°C) and distinct UV-Vis absorption properties .

Biological Activity

2-Amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic effects, supported by diverse research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H15Cl2N2O3C_{18}H_{15}Cl_2N_2O_3. The compound features a pyrano-pyridine core structure that is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL)
MCF-7 (Breast)2.4 ± 0.1Vinblastine2.3 ± 0.1
HCT-116 (Colon)3.2 ± 0.1Colchicine9.6 ± 0.1
PC-3 (Prostate)1.8 ± 0.1--
A549 (Lung)3.0 ± 0.1--
HepG-2 (Liver)5.0 ± 0.1--

The compound exhibited selective cytotoxicity towards malignant cells while showing minimal effects on normal cell lines such as human fetal lung (HFL-1) and human diploid fibroblasts (WI-38) .

The anticancer activity of this compound is attributed to its ability to inhibit key kinases involved in cancer progression, particularly EGFR and VEGFR-2. Molecular docking studies suggest that the compound binds effectively to these targets, demonstrating a binding affinity comparable to established inhibitors like Sorafenib .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. Testing against bacterial strains revealed significant inhibition of growth, indicating potential applications in treating infections .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In vitro assays conducted on five human cancer cell lines revealed that the compound's IC50 values were significantly lower than those of standard chemotherapeutics, indicating a strong potential for further development .
  • Molecular Docking Studies : Detailed docking analyses demonstrated that the compound interacts favorably with active sites of EGFR and VEGFR-2 kinases, providing insights into its mechanism of action .
  • Structure-Activity Relationship : Variations in the chemical structure of similar compounds have been studied to understand how modifications influence biological activity. For instance, the presence of different substituents on the pyran ring can enhance or reduce potency against specific targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) involving substituted pyranones, aromatic aldehydes (e.g., 3,4-dichlorobenzaldehyde), and malononitrile derivatives. Solvent choice (e.g., ethanol vs. DMF) and catalyst type (e.g., piperidine or L-proline) critically impact reaction efficiency. For example, cyclocondensation under reflux in ethanol with a base catalyst achieves yields of 70–85%, while microwave-assisted synthesis reduces reaction time by 60% . Purity is validated via TLC and HPLC, with recrystallization in ethanol or DMSO improving crystallinity .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 298 K reveals a triclinic crystal system with P 1 space group. Key stabilizing interactions include N–H···O hydrogen bonds between the amino group and pyranone oxygen (2.89 Å) and π-π stacking (3.45 Å) between dichlorophenyl rings. Disorder in the dichlorophenyl moiety (occupancy ratio 0.65:0.35) is resolved via SHELXL refinement . Crystallographic data (CCDC-971311) are accessible via the Cambridge Structural Database .

Advanced Research Questions

Q. How do electronic and steric effects of the 3,4-dichlorophenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing chlorine atoms enhance electrophilicity at the pyranone carbonyl, facilitating nucleophilic attack by amines or thiols. Steric hindrance from the dichlorophenyl group directs regioselectivity toward the less hindered C-3 carbonitrile moiety. DFT calculations (B3LYP/6-31G*) show a 12% increase in activation energy for reactions at C-5 due to steric clashes . Experimental validation uses NMR kinetics (e.g., monitoring proton shifts in DMSO-d6) .

Q. What contradictions exist in reported biological activity data, and how can assay design resolve them?

  • Methodological Answer : Discrepancies in antimicrobial IC50 values (e.g., 8.2 μM vs. 23.5 μM against S. aureus) arise from variations in assay protocols. Standardization using Clinical and Laboratory Standards Institute (CLSI) guidelines (e.g., broth microdilution at pH 7.4 ± 0.2) reduces variability. Confounding factors include solvent choice (DMSO >5% inhibits growth) and inoculum size (CFU/mL must be calibrated spectrophotometrically) .

Q. How can solvent-free synthesis improve the environmental sustainability of producing this compound without compromising yield?

  • Methodological Answer : Mechanochemical grinding (e.g., ball milling) of 3,4-dichlorobenzaldehyde, methyl acetoacetate, and malononitrile in a 1:1:1 ratio under solvent-free conditions achieves 82% yield in 30 minutes. Green metrics: E-factor = 0.32 (vs. 5.7 for solvent-based methods). Process optimization involves adjusting milling frequency (20–35 Hz) and using catalytic K2CO3 .

Q. What computational models predict the compound’s pharmacokinetic properties, and how do they align with experimental ADME data?

  • Methodological Answer : SwissADME predictions indicate moderate lipophilicity (LogP = 2.8), high gastrointestinal absorption (HIA >90%), and CYP3A4 inhibition risk. In vitro Caco-2 permeability assays (Papp = 12 × 10<sup>−6</sup> cm/s) validate absorption potential. Discrepancies in plasma protein binding (predicted 88% vs. experimental 76%) highlight the need for albumin-binding assays .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate the compound’s antitumor activity while minimizing off-target effects?

  • Methodological Answer : Use a staggered dosing protocol in MTT assays (e.g., 0.1–100 μM, 24–72 h exposure) on panels of cancer cell lines (e.g., MCF-7, A549) with normal cell controls (e.g., HEK293). Normalize data to positive controls (e.g., doxorubicin) and apply Hill slope analysis to calculate EC50. Off-target effects are assessed via kinome profiling (Eurofins KinaseScan) .

Q. What spectroscopic techniques are optimal for resolving tautomeric equilibria in solution, and how does solvent polarity affect the dominant tautomer?

  • Methodological Answer : <sup>15</sup>N NMR in DMSO-d6 identifies keto-enol tautomers (δN = −220 ppm for enol vs. −250 ppm for keto). Solvent polarity shifts equilibrium: nonpolar solvents (toluene) favor the enol form (85%), while polar aprotic solvents (DMSO) stabilize the keto tautomer (72%) due to H-bonding with the carbonyl group .

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